molecular formula C7H10N2 B1211910 4-Methylphenylhydrazine CAS No. 539-44-6

4-Methylphenylhydrazine

Cat. No.: B1211910
CAS No.: 539-44-6
M. Wt: 122.17 g/mol
InChI Key: XAMBIJWZVIZZOG-UHFFFAOYSA-N
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Description

4-Methylphenylhydrazine (4-MPH) is a chemical compound that belongs to the class of hydrazines. It is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. The compound is known for its unique mechanism of action, which makes it useful in the study of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Herbicidal Activities

4-Methylphenylhydrazine has been used in the synthesis of various compounds with agricultural applications. For example, in the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibit herbicidal activities. These compounds, synthesized through a Spirodela polyrrhiza test and greenhouse test, show potential in controlling dicotyledonous plants in agriculture (Xu et al., 2008).

Antimicrobial Investigation

Research has focused on developing 2-Amino-4-Methylthiazole analogs as antimicrobial agents against bacterial and fungal infections. These analogs, involving this compound, have demonstrated significant antimicrobial activity with low toxicity to mammalian cells, suggesting their potential as effective treatments against various infections (Omar et al., 2020).

Development of Anti-Breast Cancer Compounds

The synthesis of 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, has been pursued for its potential as an anti-breast cancer compound. This compound has shown promising results against breast cancer Michigan Cancer Foundation-7 cell lines, indicating its potential in cancer treatment research (Prasetiawati et al., 2022).

Metal Complexes with Bioactive Properties

Research into the condensation of phenylhydrazine and dinitrophenylhydrazine with pyrazolone has led to the development of metal complexes with potential bioactive properties. These complexes have shown antibacterial and antioxidant activities, suggesting their use in therapeutic applications (Idemudia et al., 2016).

Antimycobacterial Agents

Hydrazine derivatives, such as those bearing the 1,2,4-Triazole moiety, have been investigated for their antimycobacterial properties. These compounds, synthesized through the condensation of phenylhydrazines, have demonstrated potential as treatments for mycobacterial infections, including tuberculosis (SARI et al., 2018).

Safety and Hazards

4-Methylphenylhydrazine may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Mechanism of Action

Target of Action

4-Methylphenylhydrazine primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes and ketones .

Mode of Action

The interaction of this compound with its targets involves a process known as the Wolff-Kishner reduction mechanism . In this reaction, the nitrogen atom of the this compound attacks the carbonyl carbon, initiating a series of proton transfers and the elimination of water . This results in the formation of an imine intermediate, which under heat, can further react to form an azobenzene compound .

Biochemical Pathways

The Wolff-Kishner reduction mechanism, facilitated by this compound, affects the biochemical pathway involving the conversion of carbonyl compounds to their alkane equivalents . This process impacts various downstream effects, including the alteration of the molecular structure and properties of the original compound .

Result of Action

The action of this compound results in the transformation of carbonyl compounds into their alkane equivalents . This molecular effect can lead to significant changes in the properties of the original compound, including reactivity, polarity, and biological activity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the formation of the azobenzene compound from the imine intermediate is facilitated by heat . Additionally, the Wolff-Kishner reduction is typically carried out in a basic environment . Therefore, both the temperature and pH can influence the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

4-Methylphenylhydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazones, which are useful in the identification and quantification of carbonyl compounds. The compound also interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. This interaction can lead to the formation of reactive intermediates that may have biological implications .

Cellular Effects

This compound has been shown to exert various effects on different cell types. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound has also been reported to affect cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of gene expression. Additionally, this compound can influence cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of covalent bonds. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can result in altered drug metabolism and potential drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound has been associated with chronic toxicity, including the development of tumors in animal models. These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular function. At high doses, it can induce significant toxicity, including hepatotoxicity and nephrotoxicity. Chronic exposure to high doses of this compound has been linked to the development of lung and blood vessel tumors in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to 4-hydroxymethylphenylhydrazine. This conversion is catalyzed by enzymes such as cytochrome P450. The compound can also undergo conjugation reactions with glutathione, leading to the formation of less toxic metabolites. These metabolic pathways play a crucial role in determining the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic cation transporters (OCTs), which facilitate its uptake into cells. The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm and mitochondria, where it affects cellular respiration and energy production. The compound may also interact with nuclear proteins, leading to changes in gene expression and cellular function .

Properties

IUPAC Name

(4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMBIJWZVIZZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride)
Record name 4-Methylphenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80202166
Record name 4-Methylphenylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-44-6
Record name (4-Methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolylhydrazine
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Record name 4-METHYLPHENYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the tumorigenic potential of 4-Methylphenylhydrazine?

A1: Research suggests that this compound hydrochloride (4-MPH) exhibits tumorigenic effects. In a study where Swiss mice received weekly subcutaneous injections of 4-MPH over 26 weeks, a significant incidence (24%) of fibrosarcomas was observed in male mice. [] While some soft-tissue tumors were noted in female mice treated with 4-MPH and some male mice treated with a related compound, their connection to the treatment remains unclear. [] It's noteworthy that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine under specific conditions, which itself is a breakdown product of agaritine found in Agaricus bisporus mushrooms. []

Q2: How is this compound detected and quantified in Agaricus mushrooms?

A2: A sensitive method for analyzing this compound (MPH) and related hydrazines in Agaricus mushrooms involves High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization. [] This method utilizes 3,4-dihydro-6,7 dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride (DMEQ-COCl) to convert MPH and other hydrazines like agaritine, 4-hydrazinylbenzylalcohol, 4-hydrazinylbenzoic acid, and phenylhydrazine into their corresponding fluorescent derivatives for detection. [] This method boasts a detection limit of 138 fmol for MPH in a 20 μl injection volume and has been successfully used to quantify agaritine levels in various Agaricus food products. []

Q3: Can you describe a synthesis method for 2,5-Dimethylindole using this compound hydrochloride?

A3: 2,5-Dimethylindole can be synthesized using the Fischer method, starting with this compound hydrochloride. [] This involves a two-step process:

    Q4: How is this compound hydrochloride utilized in the synthesis of 3-Pyrazolidinones?

    A4: While phenylhydrazine is typically employed in the synthesis of 4-acetyl-2-phenyl-5-aryl-3-pyrazolidinones, substituting it with this compound hydrochloride in a reaction with aromatic aldehydes and but-1-ene-1,3-dione (acylketene) surprisingly yields 3-oxobutanohydrazide derivatives instead. [] This highlights the influence of subtle structural variations on the reaction outcome and the importance of understanding the reactivity of different hydrazine derivatives.

    Q5: What are the implications of finding this compound as a potential breakdown product of a common food ingredient?

    A5: The finding that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine, a breakdown product of agaritine found in Agaricus bisporus mushrooms, raises concerns about potential health risks. [] Given the demonstrated tumorigenic effect of 4-MPH in mice [], further research is crucial to understand the formation of 4-MPH from agaritine under normal consumption conditions and to assess potential long-term health effects in humans.

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